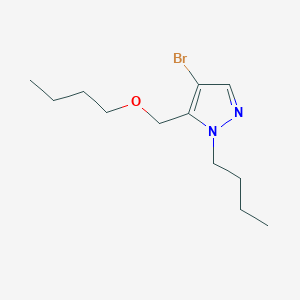

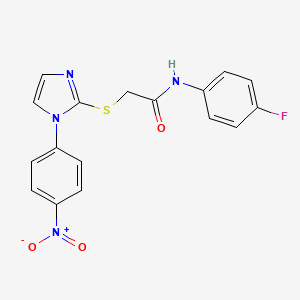

![molecular formula C24H25N3O3S3 B2480113 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 683771-02-0](/img/structure/B2480113.png)

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to the one , typically involves base-catalyzed direct cyclization of corresponding thioureas with halogenated compounds through methods like microwave irradiation. This approach offers a cleaner, efficient, and faster method for synthesizing these compounds compared to traditional thermal heating methods (Saeed, 2009).

Molecular Structure Analysis

Molecular structure determination of benzamide derivatives can be carried out using techniques such as X-ray diffraction, which provides insights into the compound's crystalline structure, stabilization mechanisms through intermolecular interactions, and the spatial arrangement of its molecular components (Etsè et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including cyclocondensation with thioglycolic acid to yield thiazolidin derivatives. These reactions are influenced by the structural features of the benzamide derivatives, such as the presence of substituents that can affect the compound's reactivity and the nature of the products formed (Patel & Patel, 2010).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as their crystalline structure, can be analyzed through methods like X-ray diffraction. This analysis reveals the compound's crystal packing, hydrogen bonding patterns, and other intermolecular interactions that stabilize its structure and influence its physical properties (Etsè et al., 2019).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity and the nature of their interaction with other molecules, can be explored through their synthesis routes and the resulting products. For example, the reaction of benzamide derivatives with aromatic aldehydes in the presence of sodium ethanolate can lead to the formation of compounds with potential biological activities, indicating the functional groups' roles in these reactions (Patel & Patel, 2010).

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

One significant application of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide and its derivatives is in the study of enzyme inhibition. For instance, research on acridine-acetazolamide conjugates, which are structurally related to the compound , has demonstrated their effectiveness in inhibiting carbonic anhydrases. These enzymes play crucial roles in various physiological processes, making these compounds potentially useful in studying enzyme-related functions and disorders (Ulus et al., 2016).

Anticancer Research

Compounds structurally similar to this compound have been synthesized and evaluated for their potential as anticancer agents. For example, derivatives of indapamide, closely related to our compound of interest, showed proapoptotic activity against melanoma cell lines, indicating their potential in cancer research and treatment (Yılmaz et al., 2015).

Antifungal Applications

Research has also explored the antifungal applications of benzamide derivatives. Compounds like 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and its derivatives, which share a core structural similarity with this compound, have been screened for antifungal activity, contributing to the development of new antifungal agents (Narayana et al., 2004).

Supramolecular Chemistry

In the realm of supramolecular chemistry, N-(thiazol-2-yl)benzamide derivatives, which are structurally akin to our compound of interest, have been synthesized and examined for their gelation behavior. This research is vital in understanding the role of molecular functionality and non-covalent interactions in materials science (Yadav & Ballabh, 2020).

Propiedades

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S3/c1-27(17-7-3-2-4-8-17)33(29,30)18-13-11-16(12-14-18)23(28)26-24-25-22-19-9-5-6-10-20(19)31-15-21(22)32-24/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYXGUAHKJYRKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

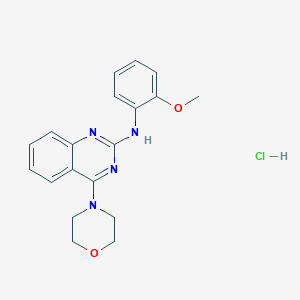

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

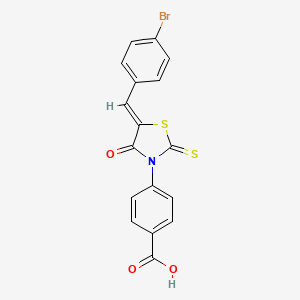

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)

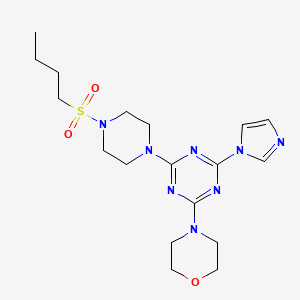

![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2480051.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2480053.png)